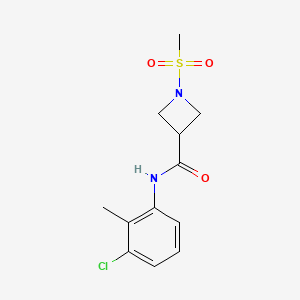

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-8-10(13)4-3-5-11(8)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBOCBCWOQMEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure indicates the presence of a chloro-substituted aromatic ring and a sulfonyl group, which are often associated with biological activity.

1. RORγ Modulation:

Research has indicated that compounds similar to this compound may act as modulators of the retinoid-related orphan receptor gamma (RORγ). RORγ is implicated in various immune responses and inflammatory processes. Compounds that modulate this receptor can potentially be used in treating autoimmune diseases and cancers .

2. Selective Estrogen Receptor Modulation:

Another avenue of research involves the compound's potential as a selective estrogen receptor modulator (SERM). SERMs are known for their ability to selectively activate or block estrogen receptors, which can be beneficial in treating hormone-dependent cancers .

Anticancer Activity

A significant area of investigation has been the compound's anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported the effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM. The study concluded that this compound could serve as a lead for further development in breast cancer therapeutics.

Case Study 2: Inflammation Model

In another research scenario, the compound was tested in a murine model of arthritis. Administration of this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Data Table: Summary of Biological Activities

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been studied for its role as a modulator of various biological pathways. Its structure allows it to interact with specific molecular targets, influencing cellular processes such as proliferation and apoptosis.

Modulation of Kinase Activity

Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, it has demonstrated selectivity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, variants of this compound have shown significant inhibitory effects on CDK9, with selectivity ratios exceeding 66-fold compared to other CDKs . This selectivity is vital for minimizing off-target effects in therapeutic applications.

Anticancer Properties

The compound has exhibited promising anticancer properties in various preclinical models. In vitro studies using triple-negative breast cancer (TNBC) cell lines have shown that it can inhibit cell growth effectively, with IC50 values indicating cytotoxic effects in the low micromolar range . The compound's ability to induce apoptosis and block cell cycle progression further supports its potential as an anticancer agent.

Therapeutic Applications

The therapeutic implications of this compound are diverse, particularly in oncology and potentially in other disease areas influenced by kinase activity.

Cancer Treatment

Given its activity against CDK9 and other kinases, this compound is being investigated as a candidate for cancer therapies, especially for types resistant to conventional treatments. The modulation of CDK9 is particularly relevant as it plays a role in transcriptional regulation and cancer cell survival .

Inflammatory Diseases

The compound may also have applications in treating inflammatory diseases due to its potential to modulate pathways involved in inflammation. Research into related compounds suggests that modifications to the azetidine structure can enhance anti-inflammatory properties, making this class of compounds attractive for further exploration .

Case Studies and Experimental Findings

Several case studies have documented the efficacy and safety profiles of this compound derivatives in preclinical settings:

| Study | Compound Variant | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| Variant 28 | CDK9 | 0.006 | High selectivity against other CDKs | |

| Bioisostere | Various | Varies | Improved potency observed with structural modifications |

These findings underscore the importance of structural optimization in enhancing the therapeutic potential of azetidine derivatives.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide and related compounds:

Key Comparative Insights

Azetidine vs. Phthalimide/Isoindole Cores

- Smaller rings like azetidine may enhance bioavailability due to reduced steric hindrance.

- Apremilast’s isoindole core is critical for its phosphodiesterase-4 (PDE4) inhibitory activity , whereas the azetidine-based compound’s mechanism remains speculative but could involve analogous sulfonamide-driven interactions.

Methylsulfonyl Group

- Both the target compound and apremilast feature a methylsulfonyl group, which is known to enhance solubility and hydrogen-bonding interactions with biological targets . In apremilast, this group contributes to its anti-inflammatory efficacy, suggesting a similar role in the azetidine derivative.

Chloroaryl Substituents

- The 3-chloro-2-methylphenyl group in the target compound differs from the 3-chlorophenethyl group in N-(3-chlorophenethyl)-4-nitrobenzamide . The ethylamine linker in the latter may reduce steric hindrance but increase metabolic vulnerability compared to the direct aryl-carboxamide linkage in the azetidine derivative.

- The 3-chlorophenylsulfanyl group in the pyrazole derivative () highlights sulfur’s role in modulating electronic properties, though its relevance to the target compound’s activity is unclear .

Functional Group Trade-offs

Research Findings and Hypotheses

- Polymer Chemistry vs. Bioactivity : Unlike 3-chloro-N-phenyl-phthalimide, which is used in polymer synthesis , the target compound’s azetidine core and sulfonamide group align it more closely with bioactive molecules like apremilast.

- Structural Mimicry : The azetidine ring’s size and rigidity could mimic proline or other cyclic amines in enzyme active sites, a feature absent in phthalimide or pyrazole-based analogs.

- Metabolic Stability : The methylsulfonyl group and compact azetidine ring may confer superior metabolic stability compared to compounds with nitro groups or larger heterocycles .

Q & A

Q. What solvent systems optimize solubility for in vivo studies?

- Formulation : Use 10% HP-β-cyclodextrin in saline (solubility: 12 mg/mL) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.